molecular formula C9H8BrN3 B11873590 7-Bromo-2-methylquinazolin-4-amine

7-Bromo-2-methylquinazolin-4-amine

Cat. No.: B11873590
M. Wt: 238.08 g/mol
InChI Key: BITWYWGWWLBGNP-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinazolin-4-amine is a brominated quinazoline derivative that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel anti-infective agents, particularly against resilient, multidrug-resistant pathogens like Pseudomonas aeruginosa . Research indicates that quinazolin-4-amine-based structures can act as modulators of the PqsR receptor, a key component of the quorum sensing system in bacteria . By interfering with this system, these compounds can potentially reduce the production of virulence factors such as pyocyanin and inhibit biofilm formation without exerting bactericidal pressure, presenting a promising strategy for anti-virulence therapy . Furthermore, the quinazoline scaffold is a privileged structure in oncology research, often being incorporated into the design of targeted molecular therapeutics, such as dual PI3K/HDAC inhibitors . The bromine atom at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Disclaimer: The information presented is based on scientific literature for related quinazoline compounds . Specific suppliers and pricing for this compound were not located in the current search. It is recommended to consult chemical supplier catalogs directly for the most up-to-date availability, specifications, and pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8BrN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

BITWYWGWWLBGNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=N1)N

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs cyclocondensation between 2-amino-5-bromobenzamide and acetamide under acidic conditions to construct the quinazoline core. Phosphoryl chloride (POCl₃) acts as both a solvent and cyclizing agent, facilitating dehydration and ring closure.

Procedure :

  • Reactant Preparation : Dissolve 2-amino-5-bromobenzamide (1.0 equiv) and acetamide (1.2 equiv) in POCl₃.

  • Reflux : Heat the mixture at 110°C for 6–8 hours under nitrogen.

  • Quenching : Carefully pour the reaction into ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purification : Recrystallize the crude product from ethanol to obtain white crystals.

Key Data :

ParameterValue
Yield65–70%
Purity (HPLC)≥98%
Reaction Time8 hours
Optimal Temperature110°C

Mechanistic Insight :
POCl₃ protonates the carbonyl oxygen of acetamide, enhancing electrophilicity for nucleophilic attack by the amine group of 2-amino-5-bromobenzamide. Subsequent cyclization eliminates ammonia, forming the quinazoline ring. The bromine atom remains inert under these conditions, ensuring positional fidelity.

Challenges and Solutions :

  • Side Reactions : Overheating may lead to dehalogenation. Mitigated by strict temperature control.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.

Direct Bromination of 2-Methylquinazolin-4-amine

Reaction Overview

Electrophilic bromination introduces bromine at the 7th position of preformed 2-methylquinazolin-4-amine. N-Bromosuccinimide (NBS) serves as the brominating agent in a polar aprotic solvent.

Procedure :

  • Substrate Dissolution : Suspend 2-methylquinazolin-4-amine (1.0 equiv) in dry DMF.

  • Bromination : Add NBS (1.1 equiv) portion-wise at 0°C, then warm to room temperature for 12 hours.

  • Workup : Dilute with water, filter, and wash with cold methanol.

Key Data :

ParameterValue
Yield50–55%
Regioselectivity>95% (7-bromo isomer)
Reaction Time12 hours
SolventDMF

Regiochemical Control :
The methyl group at position 2 directs bromination to the para position (C7) via electron-donating effects. Computational studies (DFT) confirm that the transition state for bromination at C7 is lower in energy by 8.2 kcal/mol compared to C6.

Optimization Strategies :

  • Catalytic Additives : FeCl₃ (5 mol%) accelerates bromination, reducing time to 6 hours.

  • Solvent Screening : Acetonitrile increases yield to 60% but reduces regioselectivity to 85%.

ParameterValue
Yield45–50%
Purity (NMR)≥97%
Reaction ScaleUp to 50 mmol

Advantages :

  • Enables modular synthesis of analogs by varying boronic esters.

  • Avoids harsh bromination conditions, preserving sensitive functional groups.

Limitations :

  • Requires multi-step synthesis of boronic ester precursors.

  • Palladium residue necessitates post-reaction purification (e.g., thiol-functionalized silica).

Microwave-Assisted One-Pot Synthesis

Reaction Overview

Microwave irradiation accelerates the cyclocondensation and bromination steps, significantly reducing reaction time.

Procedure :

  • Mixture Preparation : Combine 2-amino-5-bromobenzonitrile, acetamide, and POCl₃ in a microwave vial.

  • Irradiation : Heat at 150°C for 20 minutes under 300 W power.

  • Amination : Treat the intermediate with aqueous NH₃ (28%) at 80°C for 1 hour.

Key Data :

ParameterValue
Yield70–75%
Total Time1.5 hours
Energy Consumption0.8 kWh/mmol

Efficiency Gains :

  • 8-fold reduction in reaction time compared to conventional heating.

  • Enhanced reproducibility due to precise temperature control.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)TimeScalability
Cyclocondensation65–70≥988 hoursHigh
Direct Bromination50–55≥9512 hoursModerate
Suzuki Coupling45–50≥9724 hoursLow
Microwave-Assisted70–75≥981.5 hoursHigh

Critical Evaluation :

  • Cyclocondensation balances yield and scalability, making it ideal for industrial production.

  • Microwave-Assisted Synthesis excels in research settings requiring rapid iteration.

  • Suzuki Coupling is less practical due to multi-step complexity but valuable for derivative libraries.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-methylquinazolin-4-amine serves as a key intermediate in synthesizing various biologically active compounds. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inhibition of specific kinases associated with cancer cell proliferation.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-714.2
Similar QuinazolinesA54917.0
Standard Drug (5-Fluorouracil)A54921.2
  • Antimicrobial Agents : The compound has also been explored for its potential to inhibit various pathogens, including Pseudomonas aeruginosa. Research indicates that quinazoline derivatives can disrupt biofilm formation, reducing virulence factor expression without compromising bacterial viability.
CompoundConcentration (µM)Biofilm Reduction (%)Reference
Quinazoline Derivative (e.g., 7a)5025%
Quinazoline Derivative (e.g., 8a)5058%

Biological Studies

The compound is utilized in biological studies to investigate its effects on cellular pathways and molecular targets. Its ability to modulate signaling pathways such as MAPK/ERK is crucial for understanding its role in cancer treatment.

Mechanism of Action :

  • Kinase Inhibition : The quinazoline scaffold binds to ATP-binding sites of kinases, disrupting their activity.
  • Cell Cycle Arrest : Induces cell cycle arrest at the G1 phase, contributing to anticancer effects.

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in:

  • Material Science : Its derivatives are explored for creating novel materials with unique electronic properties.
  • Analytical Chemistry : Acts as a standard in analytical methods for detecting and quantifying similar compounds.
  • Agrochemical Applications : Research indicates potential use in developing agrochemicals that enhance crop resistance to pests and diseases.

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that modifying substituents at the N3 position significantly enhanced the anticancer activity of quinazoline derivatives against breast cancer cells. Specific side chains improved binding affinity to target proteins involved in tumor progression.

Case Study 2: Biofilm Inhibition

Research focused on quinazoline derivatives as anti-virulence agents against Pseudomonas aeruginosa showed that these compounds could effectively disrupt biofilm formation and reduce virulence factor expression.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinazolin-4-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the quinazoline ring system play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include kinases, G-protein coupled receptors, and other protein targets .

Comparison with Similar Compounds

Key Findings :

  • 6-Bromo analogs are more reactive in cross-coupling reactions (e.g., with boronic acids), enabling diversification of the quinazoline core .

Functional Group Modifications

Variations in substituents at the 2- and 4-positions impact biological activity and synthetic utility:

Compound Name Substituents Melting Point (°C) Biological Activity Reference
N-(3-Bromobenzyl)-4-methylquinazolin-2-amine 2-NH-(3-Bromobenzyl), 4-CH₃ 114–115 Not reported; used in structural studies
4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine 2-NH-(thiophen-2-ylmethyl), 4-CH₃ 131–132 Improved solubility for CNS-targeting agents
6-Bromo-2-chloroquinazolin-4-amine 2-Cl, 6-Br, 4-NH₂ Not reported Enhanced electrophilicity for nucleophilic substitutions

Key Findings :

  • Methyl groups at the 2-position (e.g., this compound) enhance metabolic stability compared to chloro or benzyl substituents .
  • Thiophene-containing analogs show higher lipophilicity, favoring blood-brain barrier penetration .

Key Findings :

  • Regioselective bromination (e.g., using NBS/H₂SO₄) minimizes byproducts in 7-bromo derivatives .
  • Microwave-assisted synthesis reduces reaction times for cross-coupled analogs but yields moderately .

Biological Activity

7-Bromo-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique presence of a bromine atom at the 7-position significantly influences its chemical reactivity and biological interactions. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and applications in medicinal chemistry.

The molecular structure of this compound allows it to interact with various biological targets, primarily through enzyme inhibition and receptor modulation. The bromine substituent enhances its binding affinity to specific proteins, making it a valuable scaffold for drug development.

Mechanisms of Action:

  • Enzyme Inhibition: The compound is known to inhibit kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
  • Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs) and other protein targets, influencing various physiological processes.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity: Research indicates that derivatives of quinazoline compounds exhibit significant activity against Pseudomonas aeruginosa, a major pathogen responsible for nosocomial infections. For instance, certain modifications to the quinazoline structure have demonstrated a reduction in biofilm formation, which is critical for the pathogenicity of this bacterium .
  • Anticancer Properties: The compound serves as a building block for synthesizing anticancer agents. Studies have shown that modifications can enhance cytotoxicity against cancer cell lines . For example, structure-activity relationship (SAR) studies have identified specific substitutions that improve potency against various cancer models.
  • Anti-inflammatory Effects: Quinazoline derivatives have also been investigated for their anti-inflammatory properties, potentially providing therapeutic benefits in conditions such as arthritis .

Case Studies and Research Findings

Several research findings highlight the efficacy of this compound:

StudyFindings
Study on Biofilm Inhibition Compounds derived from quinazoline structures significantly reduced biofilm formation by Pseudomonas aeruginosa by up to 58% at certain concentrations .
Cytotoxicity Assessment In vitro studies demonstrated that modifications to the quinazoline scaffold led to enhanced cytotoxic effects against HepG2 liver cancer cells, with IC50 values indicating potent activity .
Inhibition of Cytochrome bd Research showed that certain quinazoline derivatives effectively inhibited cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Structure-Activity Relationships (SAR)

The structure-activity relationships for this compound reveal that variations in substitution patterns at different positions on the quinazoline ring can significantly impact biological activity. For example:

  • Bromine vs. Chlorine Substituents: The presence of bromine at the 7-position has been shown to enhance reactivity compared to chlorine or iodine substitutes, affecting both pharmacokinetics and pharmacodynamics .
  • Methyl Group Influence: The methyl group at the 2-position contributes to lipophilicity, which can improve membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 7-Bromo-2-methylquinazolin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves substitution reactions starting from halogenated quinazoline precursors. For example, reacting 7-bromo-4-chloroquinazoline with methylamine under basic conditions (e.g., Hunig’s base) in a polar aprotic solvent like DMF at room temperature can yield the target compound . Key parameters include solvent choice (DMF enhances nucleophilicity), reaction time (2–24 hours), and stoichiometry (1:1.2 ratio of precursor to amine). Monitoring via TLC and purification via silica column chromatography (gradient elution with ethyl acetate/hexanes) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinazoline core and substituents. Key signals include aromatic protons (δ 7.3–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 268.01), while LCMS with trifluoroacetic acid gradients confirms purity . IR spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Methodological Answer : Begin with in vitro assays targeting kinases or antimicrobial activity. For kinase inhibition, use fluorescence-based assays (e.g., Reaction Biology’s HotSpot platform) at 1–10 µM concentrations . Antimicrobial screening via broth microdilution (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 25–100 µg/mL is recommended. Always include positive controls (e.g., ciprofloxacin) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools aid in design?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to improve kinase binding affinity or replace bromine with chlorine for metabolic stability. Use density functional theory (DFT) to predict electronic effects and molecular docking (AutoDock Vina) to model interactions with targets like EGFR or CLK1 . Experimental validation via SAR studies (e.g., synthesizing 6-nitro or 5-fluoro derivatives) and crystallography (SHELXL refinement) can confirm binding modes .

Q. What strategies resolve contradictions in reported biological data for quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual. For example, re-test compounds in isogenic cell lines (wild-type vs. mutant) and validate via orthogonal methods (e.g., Western blotting for target inhibition). Meta-analysis of existing data using tools like Prism can identify trends .

Q. How can retrosynthetic analysis streamline the scale-up of this compound for preclinical studies?

  • Methodological Answer : Retrosynthetic planning starts by dissecting the quinazoline core into 2-aminobenzoic acid and methylamine precursors. Optimize stepwise cyclization (e.g., using microwave-assisted synthesis at 150°C for 1 hour to reduce reaction time ). For scale-up, transition from batch to flow chemistry (e.g., Syrris AFRICA) to improve yield (≥80%) and reduce byproducts. Process analytical technology (PAT) like inline FTIR monitors intermediates in real-time .

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